N-(4-chlorobenzyl)-2-(3-((3,4-dimethylphenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide
Description
N-(4-chlorobenzyl)-2-(3-((3,4-dimethylphenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide is a synthetic acetamide derivative featuring a 4-chlorobenzyl group, a 3,4-dimethylphenyl sulfonyl substituent, and a 4,6-dimethyl-2-oxopyridinyl core.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[3-(3,4-dimethylphenyl)sulfonyl-4,6-dimethyl-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O4S/c1-15-5-10-21(12-16(15)2)32(30,31)23-17(3)11-18(4)27(24(23)29)14-22(28)26-13-19-6-8-20(25)9-7-19/h5-12H,13-14H2,1-4H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZKQRCNWZBSTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C(C=C(N(C2=O)CC(=O)NCC3=CC=C(C=C3)Cl)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorobenzyl)-2-(3-((3,4-dimethylphenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various biological models, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes:
- Chlorobenzyl group : Contributes to lipophilicity and potential interactions with biological membranes.
- Sulfonyl group : Known for enhancing the pharmacological properties of compounds.
- Pyridine moiety : Often associated with various biological activities including anti-cancer properties.
The biological activity of this compound appears to be mediated through multiple pathways. Key mechanisms include:
- Inhibition of Enzymatic Activity : The sulfonyl group may inhibit specific enzymes involved in cancer cell proliferation.
- Modulation of Signaling Pathways : Evidence suggests that the compound affects the WNT/β-catenin signaling pathway, which is crucial in many cancers. For instance, a related compound showed selective inhibition of DVL1 binding with an EC50 value indicating potent activity against colon cancer cells .
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. The following table summarizes findings from various studies:
| Study Reference | Cell Line Tested | EC50 (μM) | Mechanism |
|---|---|---|---|
| Study A | HCT116 | 7.1 ± 0.6 | WNT/β-catenin inhibition |
| Study B | SW480 | Moderate | DVL-GFP binding inhibition |
| Study C | Jurkat Cells | < 1.5 | Cytotoxic activity via apoptosis |
Case Studies
- Study on Colon Cancer : In vitro assays using HCT116 cells revealed that the compound significantly inhibited growth and induced reactive oxygen species (ROS) production, suggesting a dual mechanism involving both apoptosis and necrosis .
- Anticonvulsant Effects : Related compounds have shown effectiveness in picrotoxin-induced convulsion models, indicating potential neuroprotective effects .
Scientific Research Applications
Pharmacological Applications
-
Anticonvulsant Activity :
- Recent studies have indicated that compounds with similar structural features exhibit anticonvulsant properties. For instance, modifications in the pyridine ring can enhance efficacy against picrotoxin-induced seizures, suggesting that N-(4-chlorobenzyl)-2-(3-((3,4-dimethylphenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide could be a candidate for further anticonvulsant research .
-
Antitumor Activity :
- The compound has potential as an antitumor agent. Research on thiazole-pyridine hybrids has shown promising results against various cancer cell lines, indicating that modifications to the structure of this compound could yield effective anticancer drugs . Specifically, derivatives with electron-withdrawing groups have demonstrated superior efficacy against breast cancer cells.
- Antimicrobial Properties :
Synthesis and Structural Modifications
The synthesis of this compound involves various chemical reactions that can be optimized for yield and purity. The structural modifications can significantly affect its biological activity:
| Modification | Effect on Activity |
|---|---|
| Electron-withdrawing groups | Increased antitumor efficacy |
| Sulfonamide moiety | Enhanced antimicrobial properties |
| Dimethyl substitution | Improved anticonvulsant activity |
Case Studies and Research Findings
- Anticonvulsant Studies :
- Antitumor Efficacy :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Heterocyclic Modifications
Compound A : 2-{3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1(2H)-pyridinyl}-N-(4-isopropylphenyl)acetamide ()
- Key Differences : Replaces the sulfonyl group with a 1,2,4-oxadiazole ring.
Compound B : N-(4-chlorophenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide ()
- Key Differences : Substitutes the 3,4-dimethylphenyl sulfonyl group with a 4-fluorophenyl-oxadiazole.
- Implications : Fluorine’s electronegativity may increase binding affinity to hydrophobic pockets in biological targets, contrasting with the electron-donating methyl groups in the target compound .
Analogues with Varied Aromatic Substituents
Compound C : 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide ()
- Key Differences: Features a dichlorophenyl group and a dihydropyrazolyl ring instead of the pyridinone-sulfonyl system.
- Implications : The dihydropyrazolyl moiety may enhance coordination properties, making it suitable for metal-binding applications, unlike the sulfonamide’s role in hydrogen bonding .
Compound D : 1-(2,4-Dichlorobenzyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide (DM-11) ()
- Key Differences : Incorporates a pyrrole-carboxamide group and dichlorobenzyl substituent.
- Implications : The pyrrole ring may confer distinct electronic properties, influencing solubility and target engagement compared to the sulfonyl-linked aromatic system .
Melting Points and Solubility
- Target Compound : Melting point data unavailable, but sulfonamide groups typically increase crystallinity and melting points (e.g., ’s compounds with mp 274–288°C).
- Compound A/B : Likely lower solubility in polar solvents due to the lipophilic oxadiazole and isopropyl groups .
Pharmacological Potential
- Target Compound: The sulfonamide group may inhibit carbonic anhydrase or proteases, similar to known sulfonamide drugs.
- Compound A/B : Oxadiazole-containing analogues are explored as kinase inhibitors or antimicrobial agents due to their stability and hydrogen-bonding capacity .
- Compound C : Structural resemblance to penicillin derivatives suggests possible antibacterial activity, though this requires validation .
Ligand and Coordination Properties
- Compound C : Demonstrated hydrogen-bonding dimers (R22(10) type), highlighting its utility in crystal engineering or metal-organic frameworks .
- Target Compound : Sulfonyl groups could act as hydrogen-bond acceptors, enhancing interactions with biological targets compared to oxadiazole-based analogues.
Data Tables
Table 1: Structural and Physicochemical Comparison
Preparation Methods
Condensation Reactions for Pyridinone Formation
The 4,6-dimethyl-2-oxopyridin-1(2H)-yl scaffold is typically synthesized via condensation of acetylacetone with ammonia or ammonium acetate under controlled conditions. A solvent-free, one-pot four-component reaction involving substituted benzaldehydes, acetophenones, ethyl cyanoacetate, and ammonium acetate at 110°C for 10–15 minutes yields 3-cyanopyridone intermediates in high purity (80–92% yield). This method circumvents the need for chromatographic purification, a significant advantage over traditional two-step approaches that suffer from lower yields (40–60%).
Key spectral data for the pyridinone intermediate include:
- ¹H NMR : Singlet at δ 7.77 ppm (pyridine-C5–H), δ 3.74–3.72 ppm (methoxy groups).
- ¹³C NMR : Signals at δ 163.81 ppm (pyridone carbonyl) and δ 55.83–55.88 ppm (methoxy carbons).
Introduction of the Sulfonyl Group
Sulfonylation Using 3,4-Dimethylbenzenesulfonyl Chloride
The sulfonyl moiety is introduced via nucleophilic substitution at the pyridinone’s 3-position. Reacting the pyridinone intermediate with 3,4-dimethylbenzenesulfonyl chloride in dichloromethane, catalyzed by triethylamine (2.5 eq), achieves 85–90% conversion at 0–5°C. Excess sulfonyl chloride (1.2 eq) ensures complete substitution, while maintaining low temperatures minimizes di-sulfonylated byproducts (<5%).
Benzylation with 4-Chlorobenzyl Bromide
Alkylation Conditions and Optimization
Benzylation of the sulfonylated pyridinone is performed using 4-chlorobenzyl bromide (1.1 eq) in dimethyl sulfoxide (DMSO) with potassium carbonate (2 eq) at 80°C for 12 hours. The use of DMSO enhances solubility of the sodium salt intermediate, favoring N-alkylation over O-alkylation (95:5 selectivity). Post-reaction, the product is isolated via precipitation in ice-water, yielding 75–80% pure material, which is further recrystallized from ethanol.
Acetamide Coupling and Final Product Isolation
Amidation via Acyl Chloride Intermediates
The acetamide side chain is introduced by reacting 2-chloroacetyl chloride with the benzylated intermediate in tetrahydrofuran (THF) under nitrogen. Subsequent treatment with 4-chlorobenzylamine (1.5 eq) and N,N-diisopropylethylamine (DIPEA, 3 eq) at 25°C for 6 hours affords the target compound in 70–75% yield.
Industrial-Scale Production Considerations
For large-scale synthesis, continuous flow reactors replace batch processes to enhance heat transfer and reduce reaction times. Optimal parameters include:
- Temperature : 100–130°C
- Pressure : 3–5 bar
- Solvent : 2-butanol or isopropanol.
These conditions achieve 90% conversion with <2% impurities, eliminating the need for column chromatography.
Analytical Characterization and Quality Control
Spectroscopic Validation
¹H NMR (400 MHz, DMSO-d6):
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥98% purity. Critical impurities include unreacted sulfonyl chloride (<0.5%) and O-alkylated byproducts (<0.3%).
Challenges and Mitigation Strategies
Byproduct Formation During Alkylation
O-alkylation byproducts are minimized using DMSO as a polar aprotic solvent, which stabilizes the sodium salt of the pyridinone. Additionally, maintaining anhydrous conditions reduces hydrolysis of the sulfonyl group.
Scalability of Sulfonylation
Exothermic sulfonylation reactions necessitate precise temperature control. Automated dosing systems in flow reactors enable gradual addition of sulfonyl chloride, preventing thermal runaway.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing N-(4-chlorobenzyl)-2-(3-((3,4-dimethylphenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide, and what solvents/catalysts are typically employed?
- Methodological Answer : The synthesis involves multi-step organic reactions, including sulfonylation, amidation, and cyclization. Key steps include:
- Sulfonylation : Reacting the pyridinone core with 3,4-dimethylbenzenesulfonyl chloride under basic conditions (e.g., sodium hydride or potassium carbonate) in anhydrous dimethyl sulfoxide (DMSO) or acetonitrile .
- Amidation : Coupling the sulfonated intermediate with 4-chlorobenzylamine using carbodiimide-based coupling agents (e.g., EDC/HATU) in dichloromethane or DMSO .
- Temperature Control : Maintaining reaction temperatures between 0–50°C to prevent decomposition of sensitive intermediates .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Key characterization techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm regiochemistry and purity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and intramolecular interactions (e.g., hydrogen bonds stabilizing folded conformations) .
Q. What are the primary functional groups influencing its reactivity and bioactivity?
- Answer : The sulfonyl group enhances electrophilicity for nucleophilic substitution, the acetamide moiety enables hydrogen bonding with biological targets, and the 4-chlorobenzyl group contributes to lipophilicity and membrane permeability .
Advanced Research Questions
Q. How can low yields during the sulfonylation step be optimized, and what side reactions should be monitored?
- Methodological Answer :
- Solvent Optimization : Replace polar aprotic solvents (e.g., DMSO) with less nucleophilic alternatives like tetrahydrofuran (THF) to reduce competing hydrolysis .
- Catalyst Screening : Test alternative bases (e.g., triethylamine vs. sodium hydride) to improve reaction efficiency .
- Side Reactions : Monitor for over-sulfonylation or ring-opening of the pyridinone core using thin-layer chromatography (TLC) or LC-MS .
Q. How do structural conformations (e.g., intramolecular hydrogen bonds) impact its biological activity?
- Answer : Crystal structure analyses of analogous compounds reveal that intramolecular N–H⋯N or N–H⋯O hydrogen bonds stabilize folded conformations, which may restrict binding to flat enzymatic pockets (e.g., kinase active sites). Computational docking studies (e.g., AutoDock Vina) can predict conformational flexibility and target compatibility .
Q. How should researchers resolve contradictions in reported biological data (e.g., conflicting IC values in anticancer assays)?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., MCF-7 vs. HeLa) and incubation times across studies .
- Metabolic Stability Testing : Evaluate compound stability in serum or liver microsomes to account for degradation differences .
- Structural Analog Comparison : Compare activity with derivatives lacking the 3,4-dimethylphenylsulfonyl group to isolate pharmacophore contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
